molecular formula C25H25NO5 B11396456 N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

Cat. No.: B11396456
M. Wt: 419.5 g/mol
InChI Key: KYSCSIRRSFCLNH-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their significant biological activities and are widely present in various natural products . The compound’s structure includes a furo[3,2-G]chromen moiety, which is a fused ring system that contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves a multicomponent reaction. This method typically includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets and pathways. The furocoumarin moiety can intercalate into DNA, leading to the formation of covalent bonds upon exposure to UVA light. This interaction disrupts DNA replication and transcription, which is the basis for its use in PUVA therapy . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-[2-(2-Methoxyphenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can be compared with other furocoumarin derivatives, such as:

    Psoralen: A well-known furocoumarin used in PUVA therapy.

    Bergapten: Another furocoumarin with similar biological activities.

    Xanthotoxin: Known for its use in treating skin disorders.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other furocoumarins .

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H25NO5/c1-14-13-30-23-16(3)24-19(11-18(14)23)15(2)20(25(28)31-24)12-22(27)26-10-9-17-7-5-6-8-21(17)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27)

InChI Key

KYSCSIRRSFCLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4OC)C)C

Origin of Product

United States

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